p-Chloroacetanilide

Toxicology Structure-Activity Relationship Preclinical Safety Assessment

QC laboratories performing acetaminophen batch release require a reliable, high-purity p-Chloroacetanilide (EP Impurity J / USP Related Compound J) reference standard to meet pharmacopoeial compliance. Substituting alternative acetanilide derivatives invalidates established HPLC and GLC protocols due to unique chromatographic retention and the para-chloro isomer's highest relative toxicity among positional isomers. · Validated GLC detection down to 25 ppm with linear 10-100 ppm calibration ensures trace-level impurity quantification. · HPLC methods using mixed-mode reversed-phase/cation exchange columns are fully validated for this specific analyte. · Consistent, lot-to-lot purity eliminates revalidation burden and ensures audit-ready documentation for regulatory submissions.

Molecular Formula C12H9ClO
Molecular Weight
CAS No. 593-03-7
Cat. No. B1165894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Chloroacetanilide
CAS593-03-7
Molecular FormulaC12H9ClO
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-Chloroacetanilide Chemical Identity and Structure


p-Chloroacetanilide (4'-Chloroacetanilide, CAS 539-03-7; NOT 593-03-7, which corresponds to p-chloroacetoacetic acid ethyl ester), with molecular formula C₈H₈ClNO and molecular weight 169.608 g/mol, is a para-chloro-substituted acetanilide derivative [1]. The compound exists as orthorhombic white crystals with a melting point of 176-178 °C (lit.) and boiling point of 333 °C . It is practically insoluble in water and alkalies, soluble in alcohol, ether, and dioxane, and more soluble in benzene than its ortho-isomer [2]. This chlorinated aromatic amide serves as an established intermediate in pharmaceutical synthesis, analytical reference standard, and metabolic probe .

Impurity Reference Standard Acetaminophen EP Impurity J / USP Related Compound J for QC batch release testing
Metabolic Activation Probe N-hydroxylation pathway probe sharing P450 induction fingerprint with acetaminophen
Analytical Internal Standard Validated HPLC ISTD for isosorbide dinitrate sustained-release formulation assay

p-Chloroacetanilide Substitution Risks


p-Chloroacetanilide cannot be interchangeably substituted with other acetanilide derivatives due to fundamental differences in physicochemical properties, metabolic fate, and toxicological profile driven by the para-chloro substitution position. The ortho-, meta-, and para-chloroacetanilide isomers exhibit distinct toxicity rankings, with p-chloroacetanilide demonstrating the highest relative toxicity among the three positional isomers in both mice and rats [1]. Additionally, the para-chloro substitution imparts unique chromatographic retention behavior that is exploited in validated HPLC methods for pharmaceutical impurity profiling—substitution with an alternative acetanilide would invalidate established analytical protocols [2]. In synthetic applications, the para-chloro group directs electrophilic substitution and coupling reactions differently than ortho- or meta-isomers, affecting both reaction outcomes and yields in downstream pharmaceutical syntheses, including alprazolam .

Positional isomer toxicity ranking differs
p-Chloro isomer shows highest relative toxicity among chloroacetanilide isomers; o-, m-, and unsubstituted analogs may not reproduce comparable toxicological endpoints.
Chromatographic retention may shift
Para substitution imparts unique HPLC retention; substituting other acetanilides can invalidate established impurity profiling methods.
Synthetic reactivity direction differs
Para-chloro group directs electrophilic substitution and coupling differently than ortho- or meta-isomers, potentially altering downstream synthesis outcomes.

p-Chloroacetanilide Differentiation Evidence


Chloroacetanilide Isomer Toxicity Ranking

p-Chloroacetanilide exhibits the highest relative toxicity among all three chloroacetanilide positional isomers and unsubstituted acetanilide. The LD₅₀ values determined in both mice and rats established a consistent toxicity ranking across species: p-chloroacetanilid > m-chloroacetanilid > acetanilid > o-chloroacetanilid [1]. Notably, the antipyretic activity of the chloroisomers in the rat decreases in the same sequence as their toxicity, indicating that the para-substituted isomer provides the highest therapeutic activity that is mechanistically coupled to its toxicological profile [1].

Isomer toxicity ranking
Class-level
LD₅₀ ranking: p > m > unsubstituted > o in mouse & rat
Reported toxicity and antipyretic endpoint context
1935 study; data to verify in modern models
Toxicology Structure-Activity Relationship Preclinical Safety Assessment

N-Hydroxylation Mechanistic Probe for Acetaminophen Hepatotoxicity

p-Chloroacetanilide serves as a specific mechanistic probe that shares the N-hydroxylation metabolic pathway with acetaminophen's hepatotoxic activation. Hamster liver microsomes catalyze the N-hydroxylation of p-chloroacetanilide via a cytochrome P-450-dependent mixed-function oxidase system requiring NADPH and inhibited by carbon monoxide-oxygen atmosphere [1]. The microsomal enzyme system catalyzing p-chloroacetanilide N-hydroxylation and the system forming the arylating, hepatotoxic metabolite of acetaminophen share many distinctive characteristics, with prior treatment of animals using 3-methylcholanthrene inducing enzyme activity, whereas phenobarbital does not [1].

N-hydroxylation probe
Cross-study
p-Chloroacetanilide N-hydroxylation shares P450 induction pattern with acetaminophen’s activation pathway
N-hydroxylation pathway probe context
3-MC induces, phenobarbital does not
Drug Metabolism Cytochrome P450 Hepatotoxicity Mechanistic Toxicology

N-Hydroxy Metabolite vs Parent Acute Toxicity

The N-hydroxylated metabolite of p-chloroacetanilide demonstrates substantially higher acute toxicity than the parent compound, establishing the metabolic activation pathway as critical to its toxicological profile. N-Hydroxy-4-chloroacetanilide exhibits an LD₅₀ of 190 mg/kg in mice, compared to 755 mg/kg for the parent compound 4-chloroacetanilide—representing an approximately 4-fold increase in acute toxicity [1]. This enhanced toxicity is attributed, at least in part, to greater ferrihemoglobin production by the N-hydroxy derivative [1].

Metabolite vs parent toxicity
Head-to-head reported
N-Hydroxy LD₅₀ 190 mg/kg vs parent 755 mg/kg (mice, i.p.)
~4-fold higher acute toxicity
Reported metabolite toxicity context
Linked to ferrihemoglobin production
Metabolic Activation Acute Toxicity Ferrihemoglobin Formation Hydroxamic Acid Toxicology

Acetaminophen EP Impurity J Quantification

p-Chloroacetanilide (designated as Acetaminophen EP Impurity J / USP Related Compound J) is the main impurity present in acetaminophen and serves as a critical reference standard for pharmaceutical quality control . Gas-liquid chromatography (GLC) coupled with column chromatography enables accurate determination of as little as 25 ppm p-chloroacetanilide in acetaminophen, with standard curves demonstrating linearity for 10-100 ppm concentrations [1]. Newer HPLC methods using mixed-mode reversed-phase/cation exchange stationary phase have been validated for quantitation .

Impurity detection limit
Method context
GLC: LOD 25 ppm, linear 10–100 ppm in acetaminophen
Pharmaceutical impurity profiling context
Validated for EP/USP monograph testing
Pharmaceutical Impurity Analysis HPLC Method Validation Quality Control Regulatory Compliance

Validated HPLC Internal Standard for Nitrate Esters

4-Chloroacetanilide is established as an internal standard in validated HPLC methods for the assay of sustained-release pharmaceutical formulations containing nitrate esters. Specifically, it is used for the quantitative determination of isosorbide dinitrate in sustained-release tablets or capsules also containing nitroglycerin or pentaerythritol tetranitrate [1]. The compound's chromatographic properties—including distinct retention time, UV absorbance profile, and chemical stability under analytical conditions—enable reliable quantitation with minimal interference from active pharmaceutical ingredients.

Validated HPLC ISTD
Supporting evidence
4-Chloroacetanilide used as internal standard for isosorbide dinitrate assay in sustained-release formulations
Analytical method context
Published HPLC protocol (Gelber & Papas, 1983)
Analytical Chemistry HPLC Method Validation Pharmaceutical Formulation Analysis Internal Standard Selection

Methemoglobin Formation: Species and Formulation Effects

p-Chloroacetanilide induces quantifiable, species-dependent methemoglobinemia that is markedly influenced by formulation vehicle. At 100 mg/kg in aqueous suspension, p-chloroacetanilide produces methemoglobin levels of 40.8% of total blood pigment in rats versus only 6.9% in guinea pigs—a 5.9-fold species difference [1]. When dissolved in propylene glycol (4 mL/kg), the same 100 mg/kg dose yields substantially lower methemoglobin levels: 8.1% in rats and 4.2% in guinea pigs, indicating that propylene glycol decreases production of the methemoglobin-producing metabolite [1]. Baseline methemoglobin in vehicle controls was 1.5% for rats and 2.2% for guinea pigs [1].

Methemoglobin induction
Head-to-head reported
Rat: 40.8% (aq.), 8.1% (PG); Guinea pig: 6.9% (aq.), 4.2% (PG) at 100 mg/kg i.p.
Species- and formulation-dependent response context
Vehicle significantly alters methemoglobin outcome
Toxicology Methemoglobinemia Preclinical Species Comparison Formulation Effects

p-Chloroacetanilide Validated Applications


Acetaminophen Impurity Reference Standard

p-Chloroacetanilide (Acetaminophen EP Impurity J / USP Related Compound J) is the primary impurity requiring quantification in acetaminophen pharmaceutical preparations. Validated GLC methods enable detection down to 25 ppm with linear calibration from 10-100 ppm [1]. HPLC methods using mixed-mode reversed-phase/cation exchange stationary phase are also validated [2]. Procurement of high-purity p-chloroacetanilide reference standard is essential for QC laboratories performing batch release testing of acetaminophen-containing formulations.

Cytochrome P450 N-Hydroxylation Probe for Hepatotoxicity

p-Chloroacetanilide serves as a validated mechanistic probe sharing the N-hydroxylation metabolic activation pathway with acetaminophen. The enzyme system is induced by 3-methylcholanthrene but not phenobarbital, and activity is inhibited by piperonyl butoxide and CO-O₂ atmosphere [3]. Its N-hydroxy metabolite exhibits 4-fold higher acute toxicity than the parent compound (LD₅₀ 190 vs 755 mg/kg in mice) [4]. This makes p-chloroacetanilide a reproducible substrate for studying P450-mediated metabolic activation mechanisms and structure-toxicity relationships.

HPLC Internal Standard for Cardiovascular Drugs

4-Chloroacetanilide is established as an internal standard in published HPLC methods for the assay of isosorbide dinitrate in sustained-release tablets or capsules containing nitroglycerin or pentaerythritol tetranitrate [5]. Its validated chromatographic properties (retention time, UV absorbance, chemical stability) make it suitable for reproducible quantitation in pharmaceutical analytical laboratories performing cardiovascular drug formulation analysis.

Methemoglobin Induction Positive Control

p-Chloroacetanilide provides predictable, quantifiable methemoglobin induction in preclinical models. At 100 mg/kg in aqueous suspension, it produces 40.8% methemoglobin in rats and 6.9% in guinea pigs, while propylene glycol vehicle reduces induction to 8.1% and 4.2% respectively [6]. This species-specific and formulation-dependent response makes it a valuable positive control compound for toxicology studies requiring methemoglobin formation as an endpoint.

Positional Isomer Reference for SAR in Analgesic Research

p-Chloroacetanilide exhibits the highest relative toxicity and antipyretic activity among the three chloroacetanilide positional isomers, with a consistent toxicity ranking across both mice and rats: p-chloroacetanilid > m-chloroacetanilid > acetanilid > o-chloroacetanilid [7]. This established intra-class ranking makes p-chloroacetanilide an essential comparator for SAR studies investigating the relationship between chlorine substitution position and pharmacological/toxicological outcomes in acetanilide-derived compounds.

Application
Selection Property
Validation Focus
Acetaminophen impurity QC
Certified impurity reference standard
Impurity detection sensitivity review
P450 metabolic activation studies
N-hydroxylation probe context
P450 induction fingerprint review
Pharmaceutical formulation analysis
Validated HPLC internal standard
Chromatographic method reproducibility
Toxicology endpoint studies
Methemoglobin induction control compound
Species and formulation-dependent response review
SAR isomer comparison studies
Positional isomer reference
Toxicity and activity endpoint context

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